6,8-dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
Description
6,8-Dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
6,8-dichloro-2-(4-fluorophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2FNO2/c15-8-5-10-12(11(16)6-8)18-13(20-14(10)19)7-1-3-9(17)4-2-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEGVBVTMXTHJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-4,6-dichlorophenol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazinones.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has demonstrated that 6,8-dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer cells, showing significant cytotoxic effects at low micromolar concentrations.
Case Study:
A study published in a peer-reviewed journal reported that the compound reduced cell viability in MDA-MB-231 breast cancer cells by over 70% at a concentration of 5 µM after 48 hours of treatment. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of bacterial and fungal strains. It was found to exhibit effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
This data suggests that the compound could be a candidate for developing new antimicrobial agents .
Agrochemical Applications
1. Herbicidal Activity
this compound has shown potential as a herbicide. Studies indicate that it can inhibit the growth of various weed species, making it a valuable asset in agricultural practices.
Case Study:
In field trials, the compound was applied at varying concentrations to assess its effectiveness against common weeds such as Amaranthus retroflexus and Chenopodium album. Results indicated a significant reduction in weed biomass by up to 85% when applied at a rate of 200 g/ha .
Mechanistic Insights
The biochemical mechanisms underlying the activities of this compound are under investigation. Preliminary studies suggest that its efficacy may be linked to its ability to interact with specific biological targets involved in cell signaling pathways related to cell growth and division.
Mechanism of Action
The mechanism of action of 6,8-dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of specific biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
- 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl)azetidine-2-one
- 3-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)-2-(4-fluorophenyl)-4H-chromen-4-one
Uniqueness
6,8-Dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
6,8-Dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that has emerged as a significant subject of research due to its diverse biological activities. This compound's unique structure, characterized by chlorine and fluorine substituents, enhances its interaction with various biological targets, making it a promising candidate in medicinal chemistry.
- IUPAC Name : 6,8-dichloro-2-(4-fluorophenyl)-3,1-benzoxazin-4-one
- Molecular Formula : C14H8Cl2FNO2
- Molecular Weight : 296.12 g/mol
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active sites of these proteins, thereby obstructing substrate access and disrupting biochemical pathways essential for various cellular functions .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that benzoxazinone derivatives possess anticancer properties. For instance, related compounds have demonstrated effectiveness against various cancer cell lines, including MCF-7 (breast cancer) with an IC50 value indicating significant cytotoxicity .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against several pathogens. It has shown potential as an antibacterial and antifungal agent, inhibiting the growth of bacteria and fungi through mechanisms that may involve enzyme inhibition .
- Anti-inflammatory Effects : Some derivatives in this class have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Evaluation : In a study focusing on the anticancer properties of benzoxazinone derivatives, this compound was included in a panel of compounds tested against MCF-7 cells. The results indicated a promising cytotoxic effect, suggesting potential for development as an anticancer agent .
- Antimicrobial Testing : A comprehensive evaluation was conducted on the antimicrobial efficacy of this compound against various bacterial strains. Results showed notable inhibition of E. coli and Staphylococcus aureus growth, highlighting its potential as a therapeutic agent in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
